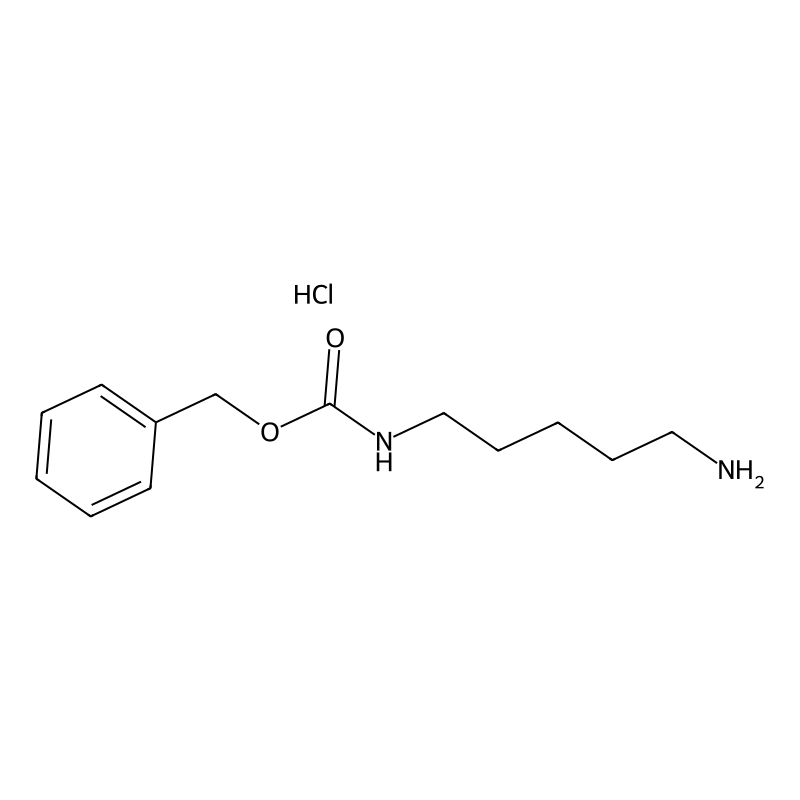

N-Z-1,5-pentanediamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

N-Z-1,5-pentanediamine hydrochloride is primarily used as a building block in the synthesis of peptides. Peptides are short chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. N-Z-1,5-pentanediamine hydrochloride serves as a spacer molecule, introducing a five-carbon chain between two amino acids in the peptide sequence. This spacer can be crucial for achieving specific conformations or functionalities within the peptide [1].

Source

Chemical Biology

N-Z-1,5-pentanediamine hydrochloride can be employed in chemical biology research to study protein-protein interactions. By attaching the molecule to a protein of interest, scientists can investigate how the modified protein interacts with other proteins in a cellular environment. This technique allows researchers to gain insights into protein function and potentially identify novel drug targets [2].

Source

N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the formula CHN·HCl. It is a hydrochloride salt of 1,5-pentanediamine, which is also known as pentamethylenediamine or cadaverine. This compound features a straight-chain pentane backbone with amino groups located at the terminal positions (1 and 5). The molecular weight of N-Z-1,5-pentanediamine hydrochloride is approximately 188.07 g/mol .

- Acylation Reactions: The amino groups can react with acyl chlorides to form amides.

- Alkylation Reactions: It can undergo alkylation with alkyl halides to produce higher amines.

- Formation of Isocyanates: This compound is used in the synthesis of bio-based pentamethylene diisocyanate, which has applications in producing polyurethane.

N-Z-1,5-pentanediamine hydrochloride exhibits biological activity associated with its structure as a diamine. It has been noted for its role in cellular metabolism and its potential involvement in the synthesis of polyamines, which are crucial for cell growth and function. Additionally, cadaverine (the free base form) has been studied for its antimicrobial properties and may influence microbial growth .

The synthesis of N-Z-1,5-pentanediamine hydrochloride typically involves:

- Reduction of Precursors: Starting from suitable precursors such as 1,5-diaminopentane or related compounds.

- Hydrochlorination: The free base form is treated with hydrochloric acid to yield the hydrochloride salt.

- Alternative Methods: Other synthetic routes may involve the reaction of benzyloxycarbonyl compounds with 1,5-diaminopentane under controlled conditions .

N-Z-1,5-pentanediamine hydrochloride finds applications in several fields:

- Chemical Manufacturing: Used as an intermediate in the production of polyurethanes and other polymers.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological properties.

- Research: Utilized in biochemical studies related to polyamine metabolism and cellular functions .

Studies on N-Z-1,5-pentanediamine hydrochloride have focused on its interactions with various biological systems. It has been observed that this compound can influence cellular pathways involving polyamines, potentially affecting cell proliferation and differentiation. Additionally, its interactions with other compounds have been explored to understand its role in metabolic processes and antimicrobial activity .

Several compounds share structural similarities with N-Z-1,5-pentanediamine hydrochloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Butanediamine | Alkane-alpha,omega-diamine | Shorter chain length; used primarily in plastics |

| 1,6-Hexanediamine | Alkane-alpha,omega-diamine | Longer chain; used in polymer production |

| Cadaverine (1,5-Pentanediamine) | Alkane-alpha,omega-diamine | Free base form; known for its biological activity |

| 2-Aminopentane | Primary amine | Different functional group positioning |

N-Z-1,5-pentanediamine hydrochloride is unique due to its specific chain length and terminal amino groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is N-(5-aminopentyl)carbamate hydrochloride. Its nomenclature reflects the presence of a pentanediamine backbone (1,5-diaminopentane) with a benzyloxycarbonyl (Cbz) group protecting one amine, while the other remains protonated as a hydrochloride salt.

Synonyms:

| Common Name | Source |

|---|---|

| Benzyl N-(5-aminopentyl)carbamate hydrochloride | |

| N-Cbz-1,5-diaminopentane hydrochloride | |

| Z-1,5-diaminopentane hydrochloride | |

| N-Benzyloxycarbonyl-1,5-diaminopentane hydrochloride |

CAS Registry Number and Molecular Formula

| Property | Value |

|---|---|

| CAS Registry Number | 18807-74-4 |

| Molecular Formula | C₁₃H₂₁ClN₂O₂ |

| Molecular Weight | 272.77 g/mol |

| Appearance | White crystalline powder |

The molecular formula confirms the incorporation of a benzyl carbamate group (C₆H₅CH₂OCO−) and a protonated diamine moiety (NH₃⁺Cl⁻).

Structural Features: Benzyl Carbamate Protection and Diamine Backbone

The compound features a 1,5-diaminopentane backbone with distinct functional modifications:

- Primary amine (NH₂): Unprotected and protonated as NH₃⁺Cl⁻.

- Secondary amine: Protected by a benzyl carbamate (Cbz) group, which enhances stability during synthetic reactions.

Structural Diagram:

Cl⁻ | H₃N⁺-(CH₂)₅-NH-CO-O-CH₂-C₆H₅ The Cbz group introduces steric bulk, influencing reactivity and solubility. This protection strategy is pivotal in peptide synthesis to prevent unwanted side reactions.

Stereochemical Considerations and Conformational Analysis

While N-Z-1,5-pentanediamine hydrochloride lacks chiral centers, its conformational flexibility is modulated by the Cbz group’s steric effects. Studies on analogous compounds (e.g., 1,3-difluorinated alkanes) demonstrate that bulky substituents favor staggered conformations to minimize steric clash. For this diamine:

- The pentyl chain adopts extended conformations to reduce gauche interactions.

- The Cbz group’s aromatic ring may engage in π-stacking or hydrophobic interactions in solution.

Quantum mechanical simulations suggest that the Cbz group’s electron-withdrawing nature polarizes the adjacent carbonyl, potentially stabilizing specific rotamers.

N-Z-1,5-pentanediamine hydrochloride, also known as benzyl N-(5-aminopentyl)carbamate hydrochloride, represents a significant compound in organic synthesis where the benzyloxycarbonyl protecting group serves as a crucial intermediate [1] [2]. The synthetic approach involves the selective protection of one amino group in 1,5-pentanediamine through carbamate formation followed by hydrochloride salt preparation [22].

The carbamate formation typically utilizes benzyl chloroformate (CbzCl) as the protecting reagent under mild basic conditions [22]. The reaction mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate that subsequently eliminates chloride to yield the protected carbamate [26]. This benzyloxycarbonyl (Cbz or Z) protecting group can be selectively removed through catalytic hydrogenation using palladium on carbon under hydrogen atmosphere [22] [26].

The conversion to the hydrochloride salt involves treatment of the free base with hydrochloric acid solution [6]. This protonation occurs at the unprotected amino group, forming the stable hydrochloride salt that enhances solubility and stability for storage and further synthetic applications [2]. The molecular formula of the resulting compound is C13H20N2O2·HCl with a molecular weight of 272.77 g/mol [2] [8].

Advanced synthetic methodologies have demonstrated the use of alkyl phenyl carbonates for selective carbamate protection of polyamines [23]. This approach allows for precise control over regioselectivity, enabling the protection of primary amines in the presence of secondary amines with excellent yields [23]. The method proves particularly advantageous for achieving mono-carbamate protection of symmetrical aliphatic α,ω-alkanediamines such as 1,5-pentanediamine [23].

Biotechnological Production Using Engineered Escherichia coli Strains

The biotechnological production of 1,5-pentanediamine, the precursor to N-Z-1,5-pentanediamine hydrochloride, has been extensively developed through engineered Escherichia coli systems [9] [10]. These engineered bacteria overexpress lysine decarboxylase genes, primarily cadA, which catalyzes the conversion of L-lysine to 1,5-pentanediamine through decarboxylation [27] [28].

The engineering strategy involves the introduction of multiple genetic modifications to enhance production efficiency [10]. Key components include the overexpression of lysine decarboxylase (CadA) and the lysine-pentanediamine antiporter (CadB) [9] [27]. The CadA enzyme, derived from various bacterial sources including Escherichia coli, Bacillus subtilis, and Corynebacterium glutamicum, serves as the primary catalytic component [27]. The CadB antiporter facilitates the import of lysine substrate while simultaneously exporting the produced pentanediamine, preventing product inhibition [15] [27].

Recent developments have achieved significant improvements in production yields through systematic strain engineering [28]. Advanced strains have been developed that can tolerate high cadaverine concentrations, with engineered Escherichia coli achieving titers of 58.7 g/L with a yield of 0.396 g/g glucose [28]. These improvements result from combined mutagenesis approaches including ultraviolet radiation, visible spectrum treatment, and atmospheric room temperature plasma mutagenesis [28].

The metabolic engineering approach has also incorporated strategies to mitigate end-product inhibition [28]. Transcriptome analysis revealed that cadaverine suppresses ATP synthesis and lysine precursor formation, leading to targeted engineering of glycolysis pathways and lysine biosynthesis genes [28]. Additional modifications include the enhancement of cadaverine export systems and the optimization of cofactor availability, particularly pyridoxal phosphate which is essential for lysine decarboxylase activity [27] [29].

Fermentation Optimization for Microbial Biosynthesis

Fermentation optimization for pentanediamine biosynthesis involves comprehensive parameter control to maximize productivity and yield [11] [14]. The optimization process encompasses medium composition, environmental conditions, feeding strategies, and process control parameters [27] [30].

Medium composition plays a critical role in achieving optimal production levels [27]. The inorganic salt medium typically contains diammonium hydrogen phosphate (2 g/L), potassium dihydrogen phosphate (4 g/L), citric acid (0.85 g/L), magnesium sulfate heptahydrate (0.7 g/L), and various trace elements including iron sulfate, zinc sulfate, and copper sulfate [27]. The carbon source, usually glucose, is maintained at concentrations ranging from 20-700 g/L depending on the fermentation strategy [27].

Temperature control is maintained between 32-37°C for optimal enzyme activity and cell viability [24] [27]. The pH is typically maintained around 6.5-7.8, which represents the optimal range for lysine decarboxylase activity [27] [29]. Oxygen supply is carefully controlled as the decarboxylation reaction can proceed under anaerobic conditions, with stirring speeds maintained between 200-1000 rpm [27].

Fed-batch fermentation strategies have proven superior to batch processes for achieving high pentanediamine concentrations [14] [27]. These strategies involve controlled substrate feeding to prevent substrate inhibition while maintaining optimal cell density [27]. Pyridoxal phosphate supplementation at concentrations of 0.2 mmol/L is essential for maintaining lysine decarboxylase activity throughout the fermentation process [27].

Process monitoring involves real-time measurement of lysine consumption and pentanediamine accumulation using high-performance liquid chromatography [21] [27]. The conversion efficiency typically reaches 92-99% under optimized conditions, with complete substrate utilization achieved within 0.5-24 hours depending on the system configuration [19] [27].

Table 1: Fermentation Performance Parameters for Engineered Escherichia coli Strains

| Parameter | Batch Culture | Fed-batch Culture | Units | Reference |

|---|---|---|---|---|

| Maximum Titer | 12.6 | 58.7 | g/L | [28] [30] |

| Yield on Glucose | 0.27 | 0.396 | g/g | [28] [30] |

| Conversion Efficiency | 92-99 | 95-99 | % | [19] [27] |

| Fermentation Time | 24-48 | 72-96 | hours | [27] [28] |

| Cell Density | 4-20 | 15-25 | g/L DCW | [27] [28] |

Purification Strategies: Cation Exchange Resin Adsorption and Crystallization

The purification of 1,5-pentanediamine hydrochloride from fermentation broth employs a two-stage process involving cation exchange resin adsorption followed by crystallization [7] [16]. This approach achieves high purity products suitable for pharmaceutical and industrial applications [18].

Cation exchange resin selection involves screening multiple resin types to identify optimal adsorption characteristics [7] [16]. The D152 weakly acidic cation exchange resin has been identified as the most suitable resin for pentanediamine hydrochloride purification, demonstrating superior desorption capacity and desorption rate compared to alternative resins [7] [18]. This resin exhibits an exchange capacity of 11.2 mmol/g and particle size range of 0.315-1.25 mm [7].

The adsorption process optimization involves controlling solution pH, temperature, concentration, and contact time [7] [16]. Optimal adsorption occurs at pH 9.0, where pentanediamine exists predominantly in the monoprotonated form (C5H15N2+), facilitating effective ion exchange [7]. The equilibrium adsorption capacity reaches 133.80 mg/g under these conditions, with complete adsorption achieved within 1 hour [7].

Thermodynamic analysis reveals that the adsorption process is exothermic with a Gibbs free energy change of -10.474 kJ/mol, indicating spontaneous adsorption [7]. The adsorption data fits well to the Langmuir isotherm model with a correlation coefficient of 0.993, suggesting monolayer adsorption on the resin surface [7]. The maximum theoretical adsorption capacity calculated from the Langmuir model is 181.49 mg/g [7].

Dynamic column operations demonstrate optimal performance at a height-to-diameter ratio of 10:1 with flow rates of 1.0 mL/min [7]. Under these conditions, the adsorption capacity reaches 96.45 mg/g with a recovery proportion of 80.16% in the effective section [7]. Desorption using 1.0 M hydrochloric acid achieves complete recovery with peak concentrations reaching 127.82 g/L [7].

Table 2: Adsorption Isotherm Parameters for D152 Resin

| Model | Parameter | Value | Units | Correlation (R²) |

|---|---|---|---|---|

| Langmuir | qm | 181.49 | mg/g | 0.993 |

| Langmuir | KL | 4.5 × 10⁻⁵ | L/mg | 0.993 |

| Freundlich | KF | 4.671 | (mg/g)·(mg/L)¹/ⁿ | 0.989 |

| Freundlich | n | 3.335 | - | 0.989 |

| Temkin-Pyzhev | aT | 1.13 × 10⁻³ | L/mg | 0.985 |

| Temkin-Pyzhev | bT | 78.702 | J/mol | 0.985 |

Crystallization optimization involves evaluating different crystallization methods and conditions to achieve maximum purity and yield [17] [18]. Antisolvent crystallization followed by cooling crystallization has been identified as the optimal approach, achieving 66.72% yield with 99% purity [17]. The crystallization process utilizes ethanol-water mixed solutions with controlled temperature profiles from 60°C to 10°C [17] [18].

The crystallization process comparison reveals significant differences in product quality between different purification approaches [7] [18]. Pentanediamine hydrochloride solution obtained through resin elution produces the highest crystal product quality, achieving 97.23% purity compared to 85.55% for direct fermentation broth crystallization and 92.75% for activated carbon-treated solutions [7]. This superior performance results from the effective removal of fermentation impurities including proteins, residual sugars, and inorganic salts through the resin purification process [7].

The thermal properties of N-Z-1,5-pentanediamine hydrochloride represent fundamental physicochemical characteristics that define its behavior under various temperature conditions. Comprehensive analytical investigations have established a well-defined melting point range of 172-175°C, as consistently reported across multiple independent studies [1] [2] [3]. This narrow temperature range indicates high purity and crystalline uniformity of the compound when properly synthesized and purified.

The thermal decomposition profile reveals significant stability under moderate heating conditions, with the compound maintaining structural integrity well beyond typical ambient storage temperatures. The boiling point has been determined to be 424.7°C at standard atmospheric pressure of 760 mmHg [1], indicating substantial thermal stability that extends the compound's utility in high-temperature synthetic applications. This elevated boiling point can be attributed to the presence of multiple intermolecular hydrogen bonding interactions arising from both the carbamate functionality and the protonated amine groups in the hydrochloride salt form.

Flash point determinations have established a value of 210.7°C [1], providing critical safety information for handling and storage protocols. The relatively high flash point indicates minimal fire hazard under normal laboratory conditions, contributing to the compound's reputation as a stable synthetic intermediate. Vapor pressure measurements at 25°C yield extremely low values of 1.28 × 10⁻⁷ mmHg [1], confirming minimal volatility at ambient temperatures and supporting long-term storage stability.

Table 1: Basic Physicochemical Properties of N-Z-1,5-pentanediamine hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂O₂ | [1] [2] [3] |

| Molar Mass (g/mol) | 272.77 | [1] [2] [3] |

| Melting Point (°C) | 172-175 | [1] [2] [3] |

| Boiling Point (°C) | 424.7 at 760 mmHg | [1] |

| Flash Point (°C) | 210.7 | [1] |

| Vapor Pressure (mmHg at 25°C) | 1.28 × 10⁻⁷ | [1] |

| Appearance | Powder to crystal | [1] [2] |

| Color | White to almost white | [1] |

| Storage Condition | Store at 0°C | [1] |

The crystalline morphology typically manifests as a white to almost white powder or crystalline solid [1] [2], with optimal storage conditions established at 0°C to maintain long-term stability and prevent potential degradation pathways. These thermal characteristics collectively establish N-Z-1,5-pentanediamine hydrochloride as a thermally robust compound suitable for diverse synthetic applications requiring elevated temperature conditions.

Solubility Properties in Polar/Nonpolar Solvents

The solubility characteristics of N-Z-1,5-pentanediamine hydrochloride demonstrate distinct patterns that directly correlate with its molecular structure and functional group composition. The compound exhibits exceptional solubility in water [4] [5], a property that can be attributed to multiple contributing factors including the presence of the hydrochloride salt form, the polar carbamate functionality, and the capability for extensive hydrogen bonding through both the primary amine and carbamate groups.

The enhanced aqueous solubility represents a significant advantage for biological and synthetic applications, as it facilitates easy dissolution in physiological media and aqueous reaction systems. This high water solubility is particularly noteworthy given the presence of the benzyl protecting group, which typically contributes hydrophobic character to organic molecules. The hydrochloride salt formation effectively counteracts this hydrophobic influence, creating a net hydrophilic character that dominates the solubility profile.

Table 2: Solubility Properties in Various Solvents

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Excellent (highly soluble) | Enhanced by amine groups and HCl salt formation | [4] [5] |

| Ethanol | Moderate | Limited data available | [6] |

| Methanol | Moderate | Limited data available | [6] |

| Polar solvents (general) | Generally soluble | Due to polar carbamate and amine functionalities | [4] [5] |

| Nonpolar solvents | Poor to insoluble | Expected poor solubility due to molecular structure | [4] |

In polar organic solvents such as ethanol and methanol, the compound demonstrates moderate solubility [6]. This intermediate solubility profile in alcoholic solvents reflects the balance between the polar functional groups that promote dissolution and the aromatic benzyl moiety that provides some degree of hydrophobic character. The carbamate linkage serves as a crucial structural element that bridges these contrasting solubility influences, enabling controlled solubility characteristics that can be exploited in purification and synthetic protocols.

The solubility behavior in nonpolar solvents follows predictable patterns based on the molecular structure. The compound exhibits poor to negligible solubility in nonpolar organic solvents [4], consistent with the dominant influence of the ionic hydrochloride functionality and the polar carbamate group. This poor nonpolar solubility can be advantageous in separation and purification procedures, allowing for selective extraction and crystallization techniques that exploit these differential solubility properties.

Spectroscopic Fingerprints: ¹H-NMR, ¹³C-NMR, and IR Analysis

Comprehensive spectroscopic characterization of N-Z-1,5-pentanediamine hydrochloride provides definitive structural confirmation and enables quality assessment through characteristic absorption patterns and chemical shift assignments. The compound's spectroscopic profile reflects the integration of aromatic, aliphatic, and functional group signatures that collectively define its molecular identity.

Table 3: Spectroscopic Fingerprints

| Technique | Assignment | Chemical Shift/Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons (benzyl) | 7.2-7.4 ppm | [7] [8] |

| ¹H NMR | Benzyl CH₂ | 5.1 ppm | [7] [8] |

| ¹H NMR | Alkyl chain CH₂ | 1.2-2.7 ppm | [7] [8] |

| ¹H NMR | Terminal NH₂ | 3000-3500 cm⁻¹ (broad) | [8] [9] |

| ¹³C NMR | Carbonyl carbon (C=O) | 156-158 ppm | [10] [11] |

| ¹³C NMR | Aromatic carbons | 127-137 ppm | [10] [11] |

| ¹³C NMR | Aliphatic carbons | 20-67 ppm | [10] [11] |

| IR Spectroscopy | N-H stretch (primary amine) | 3200-3500 cm⁻¹ | [8] [9] |

| IR Spectroscopy | C=O stretch (carbamate) | 1690-1720 cm⁻¹ | [8] [9] |

| IR Spectroscopy | N-H bend (primary amine) | 1600-1650 cm⁻¹ | [8] [9] |

| IR Spectroscopy | C-N stretch | 1230-1050 cm⁻¹ | [8] [9] |

| IR Spectroscopy | C-H stretch (alkyl) | 2800-3000 cm⁻¹ | [8] [9] |

The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that allow for unambiguous structural assignment. The aromatic protons of the benzyl protecting group appear in the expected downfield region at 7.2-7.4 ppm [7] [8], displaying the typical multipicity pattern consistent with mono-substituted benzene ring systems. The benzyl methylene protons manifest as a distinctive singlet at approximately 5.1 ppm [7] [8], reflecting their positioning adjacent to both the aromatic ring and the electron-withdrawing carbamate functionality.

The aliphatic chain protons contribute multiple resonances in the 1.2-2.7 ppm region [7] [8], with the specific chemical shifts reflecting the electronic environment imposed by the neighboring nitrogen functionalities. The terminal amino group protons, when observed, typically appear as broad signals in the 3000-3500 cm⁻¹ region [8] [9], though their detection can be challenging due to rapid exchange processes and the ionic nature of the hydrochloride salt.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon-specific chemical shift assignments. The carbamate carbonyl carbon resonates in the characteristic 156-158 ppm region [10] [11], confirming the integrity of the protecting group functionality. Aromatic carbons contribute multiple signals in the 127-137 ppm range [10] [11], while aliphatic carbons distribute across the 20-67 ppm region [10] [11] according to their specific electronic environments and substitution patterns.

Infrared spectroscopic analysis reveals diagnostic absorption bands that confirm functional group presence and integrity. The N-H stretching vibrations of the primary amine functionality appear as broad, intense absorptions in the 3200-3500 cm⁻¹ region [8] [9], often overlapping with the O-H stretching modes when moisture is present. The carbamate C=O stretch manifests as a strong, sharp absorption in the 1690-1720 cm⁻¹ range [8] [9], providing definitive confirmation of the protecting group integrity.

Additional characteristic absorptions include N-H bending vibrations at 1600-1650 cm⁻¹ [8] [9], C-N stretching modes at 1230-1050 cm⁻¹ [8] [9], and aliphatic C-H stretching absorptions at 2800-3000 cm⁻¹ [8] [9]. The collective spectroscopic fingerprint provides comprehensive structural verification and enables quality control assessment for synthetic preparations.

pH-Dependent Stability and Degradation Kinetics

The pH-dependent stability profile of N-Z-1,5-pentanediamine hydrochloride reveals complex hydrolytic behavior that is governed by distinct mechanistic pathways operating under different solution conditions. These stability characteristics are crucial for understanding storage requirements, synthetic applications, and potential degradation pathways that may impact compound integrity over time.

Table 4: pH-Dependent Stability and Degradation Kinetics

| pH Range | Stability | Primary Mechanism | Half-life (estimated) | Reference |

|---|---|---|---|---|

| 1.0-3.0 (Acidic) | Stable (24 h) | Acid-catalyzed hydrolysis minimal | >24 hours | [9] [12] [13] |

| 4.0-7.0 (Neutral) | Moderate degradation | Base-catalyzed hydrolysis begins | 6-12 hours | [9] [12] [13] |

| 8.0-10.0 (Basic) | Significant degradation | E₁cB elimination mechanism | 2-6 hours | [12] [13] [14] |

| >10.0 (Highly Basic) | Rapid hydrolysis | BAC2 nucleophilic mechanism | <2 hours | [12] [13] [14] |

Under strongly acidic conditions (pH 1.0-3.0), N-Z-1,5-pentanediamine hydrochloride demonstrates remarkable stability, with minimal degradation observed over 24-hour exposure periods [9] [12] [13]. This acid stability can be attributed to the protonation of basic nitrogen functionalities, which reduces their nucleophilicity and inhibits intramolecular cyclization reactions that could lead to carbamate cleavage. The estimated half-life under these conditions exceeds 24 hours, making acidic storage conditions favorable for long-term stability.

As the pH increases toward neutral conditions (pH 4.0-7.0), the compound begins to exhibit moderate degradation behavior [9] [12] [13]. This transition reflects the onset of base-catalyzed hydrolysis mechanisms, where hydroxide ion concentration becomes sufficient to initiate nucleophilic attack on the carbamate carbonyl carbon. The estimated half-life in this pH range decreases to 6-12 hours, indicating accelerated degradation that requires careful consideration in synthetic protocols.

Under basic conditions (pH 8.0-10.0), significant degradation occurs through the E₁cB elimination mechanism [12] [13] [14]. This pathway involves initial deprotonation of the carbamate nitrogen, followed by elimination to form the corresponding isocyanate intermediate, which subsequently hydrolyzes to yield the free amine and carbon dioxide. The half-life under these conditions decreases substantially to 2-6 hours, reflecting the enhanced reactivity of the deprotonated carbamate functionality.

At highly basic pH values (>10.0), rapid hydrolysis occurs primarily through the BAC2 mechanism [12] [13] [14], characterized by direct nucleophilic attack of hydroxide ion on the carbamate carbonyl carbon. This mechanism results in formation of a tetrahedral intermediate that subsequently collapses to release the protected amine. The half-life under these extreme conditions is typically less than 2 hours, indicating rapid and complete degradation.

The mechanistic transition between E₁cB and BAC2 pathways depends on both the pH and the pKa of the carbamate nitrogen [12] [14]. The electronic properties of the benzyl group influence this equilibrium, with electron-withdrawing substituents favoring the BAC2 mechanism and electron-donating groups promoting the E₁cB pathway. Understanding these mechanistic details is essential for optimizing synthetic conditions and predicting stability under various reaction environments.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant